molecular formula C22H28N2O2 B6303506 (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide CAS No. 1985677-47-1

(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide

Cat. No.: B6303506
CAS No.: 1985677-47-1
M. Wt: 352.5 g/mol
InChI Key: YFGNNGRTUCLXID-PMACEKPBSA-N
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Description

(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the second and third carbon atoms. The presence of these chiral centers gives rise to its specific (2R,3S) configuration, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often through a nucleophilic substitution reaction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (2R,3S) configuration. This step may involve the use of chiral catalysts or resolving agents.

    Amidation Reaction: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amine to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide
  • (2S,3S)-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide
  • (2S,3R)-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide

Uniqueness

The uniqueness of (2R,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide lies in its specific (2R,3S) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and overall behavior in various applications.

Properties

IUPAC Name

(2S,3R)-2-benzyl-N,N,N',N'-tetramethyl-3-phenylpentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-23(2)21(25)16-19(18-13-9-6-10-14-18)20(22(26)24(3)4)15-17-11-7-5-8-12-17/h5-14,19-20H,15-16H2,1-4H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGNNGRTUCLXID-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)C[C@@H](C1=CC=CC=C1)[C@H](CC2=CC=CC=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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